molecular formula C15H21N5O B5617902 2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide

2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide

Cat. No. B5617902
M. Wt: 287.36 g/mol
InChI Key: DDLRZXZVCCPQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step chemical processes that yield various analogs with significant yields. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a related compound, demonstrates the complex synthetic routes utilized in creating this class of compounds, highlighting the condensation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate with an overall chemical yield ranging from 13% to 14% through up to nine steps (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives often involves intricate arrangements that facilitate their biological activities. For example, the crystal structure of ethyl 3-(2-(5- phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, a compound with a related core, was determined to reveal the structural basis of its reactivity and potential biological applications (Flores et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological significance. For example, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate to produce new pyrano[2,3-d]pyrimidine derivatives showcases the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold in generating biologically active molecules (El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. The detailed physical properties of "2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide" specifically would require further experimental data.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of pyrazolo[1,5-a]pyrimidine derivatives, are key to their utility in chemical synthesis and potential therapeutic applications. The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides illustrates the chemical versatility of this scaffold, highlighting its potential in the design of new compounds with desired properties and activities (Drev et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole and pyrimidine derivatives can vary widely depending on their functional groups and the target molecules they interact with .

Safety and Hazards

Like all chemicals, pyrazoles and pyrimidines should be handled with care. They could be harmful if ingested or come into contact with the skin .

Future Directions

Pyrazoles and pyrimidines have been the focus of much research due to their wide range of biological activities. They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-ethyl-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-4-14-16-9-13(10-17-14)15(21)19(2)7-5-6-12-8-18-20(3)11-12/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLRZXZVCCPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N(C)CCCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide

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